molecular formula C29H48O7 B1243373 Ajugasalicigenin

Ajugasalicigenin

Cat. No.: B1243373
M. Wt: 508.7 g/mol
InChI Key: WTAODDALTKKQHM-LKMZUHJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugasalicigenin is a stigmastane-type sterol isolated from Ajuga salicifolia, a plant within the Lamiaceae family. This compound is characterized by its tetracyclic steroidal backbone with hydroxyl and methyl substitutions, which contribute to its structural uniqueness and biological activities.

Properties

Molecular Formula

C29H48O7

Molecular Weight

508.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13S,14S,16S,17S)-17-[(1R)-1-[(2S,3S,4S,5S)-4-ethyl-3-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C29H48O7/c1-5-19-24(34)25(36-28(19,4)15-31)22(14-30)29(35)23(33)13-21-18-7-6-16-12-17(32)8-10-26(16,2)20(18)9-11-27(21,29)3/h7,16-17,19-25,30-35H,5-6,8-15H2,1-4H3/t16-,17-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28+,29+/m0/s1

InChI Key

WTAODDALTKKQHM-LKMZUHJLSA-N

Isomeric SMILES

CC[C@H]1[C@@H]([C@@H](O[C@]1(C)CO)[C@@H](CO)[C@]2([C@H](C[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O

Canonical SMILES

CCC1C(C(OC1(C)CO)C(CO)C2(C(CC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C)O)O)O

Synonyms

ajugasalicigenin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Compounds in Ajuga Species and Their Properties

Compound Class Source Plant Structural Features Reported Bioactivities
This compound Stigmastane sterol Ajuga salicifolia Tetracyclic backbone, hydroxyl groups Limited data; potential sterol-mediated effects
Cyanidin/Delphinidin Anthocyanins Ajuga reptans Flavonoid aglycones with phenolic rings Antioxidant, anti-inflammatory
Caffeic acid Hydroxycinnamic acid Ajuga genevensis Phenolic acid with catechol moiety Antimicrobial, neuroprotective
Apigenin/Luteolin Flavonoids Ajuga genevensis Flavone backbone with hydroxyl groups Antioxidant, anti-cancer

Key Differences

Chemical Class: this compound is a sterol, whereas cyanidin, delphinidin, and apigenin are flavonoids or phenolic derivatives. Sterols like this compound are lipid-soluble and often involved in membrane structure or hormone biosynthesis, while flavonoids typically exhibit radical-scavenging properties .

Biosynthetic Pathways: Stigmastane sterols derive from the mevalonate pathway, whereas flavonoids and hydroxycinnamic acids originate from the phenylpropanoid pathway. This divergence impacts their distribution in plant tissues and pharmacological roles .

Bioactivity Profiles: Anthocyanins (e.g., cyanidin) and flavonoids (e.g., apigenin) have well-documented antioxidant and anti-inflammatory activities, supported by extensive in vitro and in vivo studies. In contrast, this compound’s bioactivities are less characterized, though sterols are known to modulate cholesterol absorption and immune responses .

Spectral Data for Identification: Sterols like this compound are identified via NMR (e.g., δ 0.6–1.5 ppm for methyl groups) and mass spectrometry (m/z ~414 for [M+H]+). Flavonoids and phenolic acids exhibit distinct UV-Vis spectra (e.g., λmax ~280 nm for flavonoids) and fragmentation patterns in MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.